1,2,4,8,9-Pentachlorodibenzo-p-dioxin
Overview
Description
1,2,4,8,9-Pentachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents. These compounds are known for their persistence in the environment and their potential toxic effects. They are often produced as by-products in various industrial processes, including the manufacture of organochlorides, the bleaching of paper, and the incineration of waste .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,8,9-Pentachlorodibenzo-p-dioxin can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzo-p-dioxin under controlled conditions. The reaction typically requires the presence of a chlorinating agent, such as chlorine gas, and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the dibenzo-p-dioxin structure .
Industrial Production Methods
Industrial production of this compound often occurs unintentionally as a by-product during the manufacture of other chlorinated compounds. For example, it can be formed during the production of herbicides, pesticides, and other organochlorine chemicals. Additionally, it can be generated during the incineration of chlorine-containing waste materials .
Chemical Reactions Analysis
Types of Reactions
1,2,4,8,9-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated dioxins.
Substitution: Chlorine atoms on the dioxin structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like iron or copper compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher chlorinated dioxins, while reduction can produce less chlorinated derivatives .
Scientific Research Applications
1,2,4,8,9-Pentachlorodibenzo-p-dioxin has several scientific research applications:
Environmental Studies: It is studied for its persistence and bioaccumulation in the environment, as well as its potential toxic effects on wildlife and humans.
Toxicology: Researchers investigate its toxicological properties, including its carcinogenic and mutagenic potential.
Analytical Chemistry: It is used as a reference compound in the development of analytical methods for detecting and quantifying dioxins in environmental samples.
Mechanism of Action
1,2,4,8,9-Pentachlorodibenzo-p-dioxin exerts its effects through several molecular mechanisms:
Aryl Hydrocarbon Receptor (AhR) Activation: The compound binds to the AhR, a transcription factor, leading to the activation of various genes involved in xenobiotic metabolism.
Gene Expression: Activation of AhR results in the expression of phase I and II detoxification enzymes, such as cytochrome P450 enzymes.
Cellular Effects: These molecular events can lead to various cellular effects, including oxidative stress, disruption of cell signaling pathways, and alterations in cell cycle regulation
Comparison with Similar Compounds
1,2,4,8,9-Pentachlorodibenzo-p-dioxin is part of a larger group of chlorinated dibenzo-p-dioxins (CDDs). Similar compounds include:
1,2,3,7,8-Pentachlorodibenzo-p-dioxin: Another isomer with similar toxicological properties.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and often used as a reference compound in toxicological studies.
Hexachlorodibenzo-p-dioxins: Compounds with six chlorine atoms, exhibiting varying degrees of toxicity
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects.
Properties
IUPAC Name |
1,2,4,8,9-pentachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-2-7-11(8(4)16)19-12-9(17)5(14)3-6(15)10(12)18-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLFLRKEOJCTGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074109 | |
Record name | 1,2,4,8,9-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82291-38-1 | |
Record name | 1,2,4,8,9-Pentachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,8,9-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,8,9-PENTACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKB2VLW475 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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